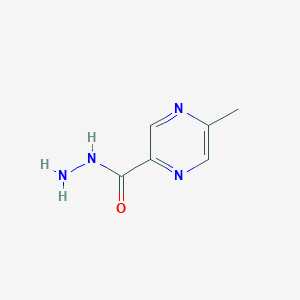

5-Methylpyrazine-2-carbohydrazide

Description

Properties

IUPAC Name |

5-methylpyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFMTDRAKYKXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588627 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37545-33-8 | |

| Record name | 5-Methylpyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of 5-Methylpyrazine-2-carbohydrazide. It includes a summary of its characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action, particularly as a urease inhibitor.

Core Properties of this compound

This compound is a pyrazine derivative that has garnered interest for its potential biological activities. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Creamy coloured crystals | |

| Melting Point | 253-254 °C | [2] |

| Solubility | Soluble in chloroform, acetone, dimethyl sulfoxide | [2] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Source |

| FT-IR (cm⁻¹) | 3296, 3014 (N-H stretching), 1678 (C=O stretching), 1579, 1521 | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 2.71 (s, 3H, CH₃), 7.42 (d, 2H), 7.78 (d, 1H), 10.73 (s, 1H, NH) | [2] |

| ¹³C NMR (DMSO, δ ppm) | 21.45 (CH₃), 128.83 (2C, pyrazine ring), 159.69 (C=O) | [2] |

| Mass Spectrometry (EIMS: m/z (%)) | 152 [M]⁺ | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[3][4][5]

Experimental Protocols

1. Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate)

-

Objective: To convert 5-methylpyrazine-2-carboxylic acid to its methyl ester.

-

Materials: 5-methylpyrazine-2-carboxylic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for approximately 5 hours.

-

After cooling, evaporate the solvent under reduced pressure to obtain the crude methyl ester.

-

2. Synthesis of this compound

-

Objective: To convert the methyl ester to the corresponding carbohydrazide.

-

Materials: Methyl 5-methylpyrazine-2-carboxylate, Hydrazine hydrate (80%), Methanol.

-

Procedure:

-

Dissolve the methyl 5-methylpyrazine-2-carboxylate in methanol.

-

Add a twofold molar excess of 80% hydrazine hydrate.

-

Reflux the reaction mixture for 4 hours.[3]

-

Distill off the methanol.

-

Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy colored crystals of this compound.[3]

-

3. Characterization Protocols

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet of the synthesized compound or analyze as a thin film.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for N-H, C=O, and aromatic C-N stretching vibrations.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer.

-

Obtain the electron ionization mass spectrum.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

-

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, including urease inhibition, antioxidant, antimicrobial, and anti-tubercular effects.[1][5]

Urease Inhibition

Hydrazide and its hydrazone derivatives are known to be effective inhibitors of the enzyme urease.[4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the enzyme by the carbohydrazide moiety.

While the precise signaling pathway for this compound's urease inhibition has not been explicitly detailed in the literature, a plausible mechanism can be proposed based on the known interactions of hydrazones with the urease active site.

Caption: Proposed mechanism of urease inhibition.

Antimicrobial and Anti-tubercular Activity

Derivatives of this compound have demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis.[1] The pyrazine ring is a key component of the first-line anti-tubercular drug pyrazinamide. The mechanism of action is thought to involve the conversion of the compound to its acidic form, which disrupts membrane potential and transport in M. tuberculosis.

The general workflow for evaluating the biological activity of such compounds is outlined below.

Caption: Workflow for biological activity evaluation.

While a specific signaling pathway for the antimicrobial effects of this compound is not well-established, some pyrazine derivatives have been shown to inhibit pathways like NF-κB, AKT, and ERK, which are crucial for cell survival and proliferation. Further research is needed to determine if this compound acts through similar mechanisms.

Conclusion

This compound is a versatile scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and it exhibits a range of interesting biological activities, particularly as an inhibitor of urease and as a potential anti-tubercular agent. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for improved potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

References

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

5-Methylpyrazine-2-carbohydrazide structure and chemical formula

An In-depth Technical Guide to 5-Methylpyrazine-2-carbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Formula

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a carbohydrazide group.

-

Chemical Formula: C₆H₈N₄O[]

-

IUPAC Name: this compound[]

-

Synonyms: 5-methylpyrazine-2-carboxylic acid hydrazide

-

CAS Number: 37545-33-8[][2]

The molecular structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [3] |

| Chemical Formula | C₆H₈N₄O | [] |

| Appearance | Creamy coloured crystals | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of its corresponding methyl ester with hydrazine hydrate.[4][5] A detailed experimental protocol is as follows:

-

Reaction Setup: A methanolic solution of methyl 5-methylpyrazine-2-carboxylate (1 equivalent) is combined with an excess of 80% hydrazine hydrate (2 equivalents).[4]

-

Reflux: The reaction mixture is heated under reflux for 4 hours.[4]

-

Solvent Removal: After the reflux period, the methanol is removed by distillation, for instance, using a rotary evaporator.[4]

-

Recrystallization: The resulting concentrated product is recrystallized from a chloroform and petroleum ether solvent system to yield creamy colored crystals of this compound.[4]

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. A study on the synthesis of this compound and its derivatives has reported its characterization using modern spectroscopic techniques.[4] While detailed spectra are not provided here, the following analyses were noted as being performed:

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity

Derivatives of this compound have been investigated for their potential biological activities. For instance, a series of its derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis.[6] The parent compound, this compound, has also been identified as having urease inhibition and antioxidant properties.[4]

References

The Ascendance of the Pyrazine Carbohydrazide Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, giving rise to essential therapeutics, most notably the first-line anti-tuberculosis drug, pyrazinamide. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazine carbohydrazide compounds. It details the evolution from the initial discovery of the pyrazine ring to the development of sophisticated synthetic methodologies for its functionalization. This guide is designed to serve as an in-depth resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways to aid researchers in the ongoing exploration and application of this vital class of compounds.

Historical Overview: From Obscurity to a Pillar of Medicine

The journey of pyrazine carbohydrazide compounds is a compelling narrative of serendipity, systematic investigation, and the gradual unraveling of immense therapeutic potential.

The Dawn of Pyrazine Chemistry

The story begins not with the carbohydrazide, but with the pyrazine ring itself. Though naturally occurring pyrazines, responsible for the characteristic aromas of many cooked and roasted foods, have existed for millennia, their chemical synthesis and characterization are a product of the late 19th century. Foundational methods, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 , laid the groundwork for accessing this heterocyclic core.[1] These classical methods, involving the self-condensation of α-amino ketones, were pivotal in enabling the initial exploration of pyrazine chemistry.[1]

The Emergence of Carbohydrazide Chemistry

The carbohydrazide functional group, with its unique chemical reactivity, has a history rooted in the broader development of hydrazine chemistry. Industrially, carbohydrazide is produced by the reaction of urea with hydrazine.[2] Alternative methods include the reaction of carbonate esters with hydrazine.[2] The versatility of the carbohydrazide moiety as a building block in the synthesis of various heterocyclic systems has made it a subject of significant interest in organic and medicinal chemistry.[3]

A Landmark Discovery: Pyrazinamide

The convergence of pyrazine and carbohydrazide chemistry reached a historic milestone with the synthesis of pyrazinamide in 1936. However, its profound antitubercular activity remained unrecognized until 1952.[4] This discovery was particularly remarkable as pyrazinamide exhibits minimal activity against Mycobacterium tuberculosis in vitro at neutral pH, a characteristic that would typically lead to its dismissal as a potential therapeutic agent.[4] Its efficacy in animal models, however, spurred its clinical development, ultimately revolutionizing the treatment of tuberculosis and solidifying the importance of the pyrazine carbohydrazide scaffold in drug discovery.

Foundational Synthetic Methodologies

The synthesis of the pyrazine ring and the subsequent introduction of the carbohydrazide functionality have been achieved through a variety of methods, from classical named reactions to modern, highly efficient protocols.

Classical Pyrazine Syntheses

The Staedel–Rugheimer and Gutknecht syntheses, despite their age, remain fundamental to the understanding of pyrazine chemistry.

-

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[5]

-

Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones. However, it differs in the in situ generation of the α-amino ketone from the reduction of an α-oximino ketone.[6][7]

Synthesis of Pyrazine Carbohydrazide and its Derivatives

The synthesis of pyrazine carbohydrazide typically begins with a pyrazine carboxylic acid or its ester. A common route involves the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate. The core pyrazine carbohydrazide can then be further modified, often through condensation with various aldehydes or ketones, to generate a diverse library of derivatives.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazine core, pyrazine carbohydrazide, and representative derivatives.

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

This protocol outlines the general steps for the Gutknecht synthesis, which involves the in situ formation of an α-amino ketone followed by self-condensation and oxidation.

-

Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.[4]

-

Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[4]

-

Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[4] Oxidation can often be achieved with air or by using mild oxidizing agents like copper(II) sulfate.[4][9]

Protocol 2: Synthesis of Pyrazine-2-Carbohydrazide

This protocol details a common laboratory-scale synthesis of pyrazine-2-carbohydrazide from pyrazine-2-carboxylic acid.

-

Esterification: Pyrazine-2-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24-72 hours.[1]

-

Hydrazinolysis: After cooling the reaction mixture, hydrazine hydrate (excess) is added, and the mixture is refluxed for an additional 8 hours.[1]

-

Isolation: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to yield pure pyrazine-2-carbohydrazide.[1]

Protocol 3: Synthesis of N'-[(Z)-phenylmethylidene]pyrazine-2-carbohydrazide Derivatives (General Procedure)

This protocol describes the synthesis of Schiff base derivatives from pyrazine-2-carbohydrazide and various aromatic aldehydes.

-

Condensation: To a solution of pyrazine-2-carbohydrazide (1.0 eq) in ethanol, an equimolar amount of the desired substituted aromatic aldehyde is added.[8]

-

Reaction: The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography.[1][8]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.[8]

Quantitative Data on Biological Activity

The pyrazine carbohydrazide scaffold has been extensively explored for a range of biological activities. The following tables summarize key quantitative data for various derivatives.

Table 1: Antimicrobial Activity of Pyrazine Carbohydrazide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Pyrazinamide | Mycobacterium tuberculosis | 12.5-100 | [4] |

| PH01 | S. aureus | 200 | [8] |

| PH02 | S. aureus | 200 | [8] |

| PH04 | S. aureus | 210 | [8] |

| PH05 | E. coli | 200 | [8] |

| PH12 | S. typhi | 230 | [8] |

| T16 | M. tuberculosis H37Rv | 1.56 | [10] |

| T19 | M. tuberculosis H37Rv | 1.56 | [10] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Pyrazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12b | Hep-2 (Larynx Carcinoma) | 11 | [11] |

| 12b | HepG2 (Liver Carcinoma) | 13 | [11] |

| 12b | MCF-7 (Breast Adenocarcinoma) | 11 | [11] |

| 12b | A375 (Melanoma) | 11 | [11] |

| Prexasertib (8) | (CHK1 inhibitor) | 0.001 | [12] |

| Darovasertib (10) | (PKC inhibitor) | 0.0019 (PKCα) | [12] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Antiviral Activity of Pyrazine Derivatives

| Compound ID | Virus | IC50 (mM) | Reference |

| 12a | SARS-CoV-2 | 0.2064 | [13] |

| 12i | SARS-CoV-2 | 0.3638 | [13] |

| 3k | HIV-1 | 0.00326 | [14] |

IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action and Signaling Pathways

The biological effects of pyrazine carbohydrazide compounds are mediated through their interaction with specific cellular targets and pathways.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA). The exact mechanism of action of POA is still a subject of intense research, with several proposed pathways contributing to its antimycobacterial effect:

-

Disruption of Membrane Energetics: POA is thought to disrupt the membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.

-

Inhibition of Fatty Acid Synthase I (FAS-I): It has been proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

-

Inhibition of Coenzyme A Synthesis: A current leading hypothesis is that POA targets the PanD enzyme, which is involved in the biosynthesis of coenzyme A, a vital cofactor for numerous metabolic processes.

Anticancer Mechanisms of Pyrazine Derivatives

Many pyrazine-based anticancer agents function as kinase inhibitors.[12] They target specific protein kinases that are often dysregulated in cancer, thereby inhibiting signaling pathways responsible for cell proliferation, survival, and metastasis.[15] For example, some pyrazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Checkpoint kinase 1 (CHK1), and Protein Kinase C (PKC).[12]

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for Pyrazine Carbohydrazide Derivatives

Caption: General synthetic route to pyrazine carbohydrazide and its derivatives.

Diagram 2: Proposed Mechanism of Action of Pyrazinamide

Caption: Proposed multi-target mechanism of action for pyrazinamide.

Conclusion and Future Directions

The pyrazine carbohydrazide core has firmly established its place in the annals of medicinal chemistry. From the serendipitous discovery of pyrazinamide's antitubercular properties to the rational design of novel anticancer and antiviral agents, this scaffold continues to be a fertile ground for drug discovery. The synthetic versatility of the pyrazine ring and the carbohydrazide moiety allows for the creation of vast and diverse chemical libraries, ripe for screening against a multitude of biological targets.

Future research will undoubtedly focus on elucidating the precise mechanisms of action for the growing number of biologically active pyrazine carbohydrazide derivatives. A deeper understanding of their interactions with cellular pathways will enable more targeted and effective drug design. Furthermore, the development of even more efficient and sustainable synthetic methodologies will be crucial for the large-scale production of these promising compounds. The legacy of the pyrazine carbohydrazide core is a testament to the power of chemical exploration and its profound impact on human health.

References

- 1. ir.nbu.ac.in [ir.nbu.ac.in]

- 2. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Bioactive Potential: A Technical Guide to 5-Methylpyrazine-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a carbohydrazide functional group, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural similarity to pyrazinamide, a frontline anti-tubercular drug, has spurred investigations into its biological activities and those of its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of this compound, with a focus on its antimicrobial, anti-tubercular, and enzymatic inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis and Chemical Profile

This compound is typically synthesized from 5-methylpyrazine-2-carboxylic acid. The process involves an initial esterification of the carboxylic acid, commonly with methanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding methyl ester.[1][2][3] This ester is then reacted with hydrazine hydrate, usually under reflux conditions, to produce this compound.[1][2][3] The resulting carbohydrazide is a versatile intermediate for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.[1][2][3]

Caption: General synthesis workflow for this compound and its hydrazone derivatives.

Biological Activities

Anti-tubercular Activity

The structural analogy to pyrazinamide has made the anti-tubercular potential of this compound derivatives a primary area of investigation. A notable study focused on a series of its derivatives, designated as the PM series, which were evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv.[4][5] Several compounds within this series demonstrated significant anti-tubercular effects.[4]

Table 1: Anti-tubercular Activity of this compound Derivatives (PM Series) [4][5]

| Compound | Substituent on Hydrazone | MIC (µg/mL) |

| PM 5 | 2-Hydroxy | 25 |

| PM 6 | 4-Hydroxy | 50 |

| PM 7 | 2-Chloro | 50 |

| PM 11 | 4-Methoxy | 50 |

| PM 12 | 3,4,5-Trimethoxy | 25 |

| PM 13 | 4-Nitro | 25 |

| PM 14 | 4-(Dimethylamino) | 10 |

| Pyrazinamide | Standard | 12.5 |

| Isoniazid | Standard | 0.2 |

Antimicrobial, Urease Inhibition, and Antioxidant Activities

Investigations into the broader antimicrobial, urease inhibitory, and antioxidant properties of this compound and its hydrazone derivatives have yielded mixed results. One study reported that while the hydrazone derivatives showed non-significant antimicrobial and urease inhibition activities, the parent this compound itself exhibited activity in these areas, as well as antioxidant potential.[1] However, it is crucial to note that this activity was observed at a high, and potentially toxic, concentration.[1]

Table 2: Summary of Other Biological Activities [1]

| Compound | Activity | Observation |

| This compound | Antimicrobial | Active at high concentration |

| This compound | Urease Inhibition | More active than its hydrazone derivatives, but at a high toxic level |

| This compound | Antioxidant | More active than its hydrazone derivatives, but at a high toxic level |

| Hydrazone Derivatives | Antimicrobial | Non-significant |

| Hydrazone Derivatives | Urease Inhibition | Non-significant |

| Hydrazone Derivatives | Antioxidant | Non-significant |

Anticancer Activity

Direct studies on the anticancer activity of this compound are limited. However, research on structurally related pyrazine-2-carbohydrazide derivatives offers some insights. For instance, a series of (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides were evaluated for their antiproliferative activity against several cancer cell lines. These studies suggest that the pyrazine-carbohydrazide scaffold could be a starting point for the development of novel anticancer agents, although further investigation is required to establish the specific role of the 5-methyl substituent.

Experimental Protocols

Synthesis of this compound[1]

-

Esterification: 5-Methylpyrazine-2-carboxylic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Hydrazinolysis: The resulting methyl 5-methylpyrazine-2-carboxylate is dissolved in methanol, and an excess of hydrazine hydrate (80%) is added. The reaction mixture is refluxed for several hours. After completion, the methanol is distilled off, and the concentrated product is recrystallized from a suitable solvent system (e.g., chloroform and petroleum ether) to yield pure this compound.

Synthesis of Hydrazone Derivatives[5]

-

A solution of an appropriate aromatic aldehyde (0.05 M) in ethanol is added to a solution of this compound (0.05 M) in ethanol (10 mL).

-

The mixture is refluxed for 4 hours.

-

After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Anti-tubercular Activity Assay (Middlebrook 7H9 Broth Dilution Method)[5]

-

The assay is performed in Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, and catalase).

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth to achieve a range of concentrations.

-

A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each dilution.

-

The cultures are incubated at 37°C for a specified period.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Caption: Workflow for the determination of anti-tubercular activity using the broth dilution method.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable biological activities, particularly in the realm of anti-tubercular drug discovery. The favorable activity of certain hydrazone derivatives against M. tuberculosis warrants further optimization through structure-activity relationship (SAR) studies. While the parent compound has shown broader antimicrobial and enzymatic inhibitory potential, the associated toxicity at effective concentrations is a significant hurdle that needs to be addressed. Future research should focus on the synthesis of novel derivatives with improved potency and reduced toxicity. Furthermore, detailed mechanistic studies are essential to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. The exploration of their potential as anticancer agents also remains a largely untapped area for future investigation.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - Europub [europub.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of this compound derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Interpretation of 5-Methylpyrazine-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrazine-2-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the interpretation of its spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, offering a foundational resource for researchers in drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the compilation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Table 1: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3302, 3205 | N-H stretching (asymmetric and symmetric) of the hydrazide group |

| 3036 | C-H stretching of the pyrazine ring |

| 1647 | C=O stretching (Amide I band) of the carbohydrazide |

| 1616 | N-H bending (Amide II band) |

| 1510 | C=N and C=C stretching vibrations of the pyrazine ring |

| 1471 | CH₃ bending |

| 1286 | C-N stretching |

| 1116, 1033 | Ring vibrations |

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.66 | Singlet | 3H | CH₃ protons |

| 8.40 | Singlet | 1H | H-6 proton of the pyrazine ring |

| 9.24 | Singlet | 1H | H-3 proton of the pyrazine ring |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 21.94 | CH₃ |

| 140.94 | C-2 of the pyrazine ring |

| 142.65 | C-6 of the pyrazine ring |

| 143.11 | C-3 of the pyrazine ring |

| 157.58 | C-5 of the pyrazine ring |

| 163.73 | C=O (Carbohydrazide) |

Table 4: Mass Spectrometry (EI-MS) Data of this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 152 | 48 | [M]⁺ (Molecular ion) |

| 137 | 7 | [M - NH]⁺ |

| 121 | 31 | [M - NHNH₂]⁺ |

| 94 | 100 | [M - CONHNH₂]⁺ |

| 83 | 5 | [C₄H₃N₂]⁺ |

Table 5: UV-Vis Spectroscopic Data of this compound Derivatives (in Methanol)

| Compound | λmax (nm) |

| 5-methyl-N'-[(2-chlorophenyl)methylidene] pyrazine-2-carbohydrazide | 267 |

| 5-methyl-N'-[(4-chlorophenyl)methylidene] pyrazine-2-carbohydrazide | 270 |

| 5-methyl-N'-[(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide | 370 |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 5-methylpyrazine-2-carboxylic acid. First, the carboxylic acid is converted to its methyl ester. This is followed by treatment with hydrazine hydrate to yield the final carbohydrazide product.[1][2]

FT-IR Spectroscopy

The infrared spectrum is typically recorded using the KBr pellet method to identify the key functional groups.

-

Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Data Analysis: The acquired data is processed by Fourier transformation. The chemical shifts, multiplicities, and integration values are then analyzed to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

-

Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information by identifying stable fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum, which corresponds to the electronic transitions within the pyrazine ring and the carbohydrazide moiety.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and data interpretation of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

5-Methylpyrazine-2-carbohydrazide: A Technical Guide to Mechanism of Action Theories

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carbohydrazide is a heterocyclic organic compound that has garnered interest for its diverse biological activities. As a derivative of pyrazine, a scaffold present in numerous biologically active molecules, this compound has been investigated for its potential as a urease inhibitor, antioxidant, antimicrobial, and anti-tubercular agent. This technical guide provides a comprehensive overview of the current understanding and theoretical mechanisms of action of this compound, supported by available quantitative data and experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Synthesis and Characterization

This compound is typically synthesized from 5-methylpyrazine-2-carboxylic acid. The process involves an initial esterification of the carboxylic acid, followed by a reaction with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

-

Esterification: 5-methylpyrazine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. The solvent is then evaporated to yield methyl 5-methylpyrazine-2-carboxylate.[1]

-

Hydrazinolysis: The resulting ester is dissolved in a suitable solvent like methanol and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours.[1]

-

Purification: After the reaction, the solvent is removed under reduced pressure, and the resulting solid, this compound, is purified by recrystallization, often using a mixture of chloroform and petroleum ether.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanism of Action Theories

Research has primarily focused on four areas of biological activity for this compound and its derivatives: urease inhibition, antioxidant effects, antimicrobial activity, and anti-tubercular potential.

Urease Inhibition

Theory of Action: Urease enzymes, particularly in bacteria like Helicobacter pylori, are metalloenzymes containing a binuclear nickel center in their active site, which is crucial for the hydrolysis of urea.[3] The proposed mechanism of action for many urease inhibitors involves the chelation of these nickel ions, rendering the enzyme inactive.[3] this compound, with its nitrogen and oxygen atoms, likely acts as a chelating agent, binding to the nickel ions in the urease active site and disrupting its catalytic activity.[3] This is a form of active-site-directed inhibition.[3]

Quantitative Data:

| Compound | Urease Inhibition (IC₅₀ in µM) | Reference |

| This compound | 232.6 ± 2.7 | [1] |

| Thiourea (Standard) | 21.25 ± 0.15 | [4] |

Experimental Protocol: Urease Inhibition Assay A typical protocol involves the use of Jack bean urease. The enzyme activity is determined by measuring the amount of ammonia produced through the Berthelot method.

-

The test compound is pre-incubated with the urease enzyme in a phosphate buffer solution.

-

Urea solution is added to initiate the enzymatic reaction.

-

After a specific incubation period, the reaction is stopped.

-

The amount of ammonia produced is quantified spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the results with a control experiment without the inhibitor.

Caption: Proposed chelation mechanism for urease inhibition.

Antioxidant Activity

Theory of Action: The antioxidant activity of chemical compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[5][6] For this compound, the hydrazide moiety (-CONHNH₂) could potentially participate in these radical scavenging processes. The mechanism likely involves the donation of a hydrogen atom from the -NH or -NH₂ group to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cells.[5]

Quantitative Data:

| Compound | Antioxidant Activity Concentration (µM) | Method | Reference |

| This compound | 336.67 ± 2.83 | DPPH | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.

-

A solution of the test compound is mixed with a solution of DPPH, which is a stable free radical with a deep violet color.

-

In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow.

-

The change in absorbance is measured spectrophotometrically at a specific wavelength.

-

The scavenging activity is expressed as the percentage of DPPH radicals scavenged by the test compound.

Anti-tubercular Activity

Theory of Action: The anti-tubercular activity of this compound derivatives is theorized to be similar to that of pyrazinamide (PZA), a frontline anti-tuberculosis drug.[7][8] PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase found in Mycobacterium tuberculosis.[9] POA is believed to disrupt several cellular processes in the bacterium, including energy production, trans-translation, and potentially the synthesis of coenzyme A.[9] It is hypothesized that this compound and its derivatives may also act as prodrugs, being converted to an active form that inhibits essential mycobacterial enzymes, such as fatty acid synthetase I (FASI).[7]

Quantitative Data: While specific MIC values for the parent compound are not readily available in the cited literature, several derivatives have shown significant activity.[7]

| Compound Series | Target Organism | Activity Noted | Reference |

| Derivatives of this compound | Mycobacterium tuberculosis (H37Rv) | Seven compounds showed remarkable activity. | [7] |

Experimental Protocol: Anti-tubercular Susceptibility Testing The activity is typically evaluated using a broth microdilution method.

-

The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

-

A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.

-

The plates are incubated for several days.

-

The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth, is determined.[7]

Caption: Hypothetical prodrug activation for anti-tubercular activity.

Conclusion and Future Directions

This compound has demonstrated a spectrum of interesting biological activities in preliminary studies. The theories regarding its mechanisms of action are largely based on its structural similarity to other known bioactive compounds and general principles of enzyme inhibition and antioxidant chemistry. While the initial findings are promising, further in-depth research is required to elucidate the precise molecular targets and signaling pathways involved. Future studies should focus on kinetic analyses of enzyme inhibition, molecular docking simulations to visualize binding interactions, and studies in cellular and animal models to validate the therapeutic potential of this compound and its derivatives. Such research will be crucial for the rational design and development of more potent and selective drug candidates based on the this compound scaffold.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational Insights into the Radical Scavenging Activity and Xanthine Oxidase Inhibition of the Five Anthocyanins Derived from Grape Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. unisciencepub.com [unisciencepub.com]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Review of its Synthesis, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 5-Methylpyrazine-2-carbohydrazide, a versatile scaffold in medicinal chemistry. This document summarizes its synthesis, derivatization, and evaluation across various biological assays, including its potential as an anti-tubercular, antimicrobial, and enzyme-inhibiting agent. The information is presented with detailed experimental protocols, quantitative data in structured tables, and visual representations of experimental workflows to facilitate further research and development in this area.

Synthesis and Derivatization

The synthesis of this compound and its derivatives, particularly hydrazones, is a well-established multi-step process. The common synthetic route starts from 5-methylpyrazine-2-carboxylic acid.[1][2][3][4][5][6]

General Synthesis Workflow

The synthetic pathway can be visualized as a three-step process: esterification, hydrazinolysis, and condensation.

Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate [1][6]

-

Reactants: 5-Methylpyrazine-2-carboxylic acid (0.1 M) is dissolved in methanol (2.0 M).

-

Catalyst: A few drops of concentrated sulfuric acid are added.

-

Reaction Conditions: The mixture is refluxed for 24 hours.

-

Work-up: The solvent is removed under reduced pressure.

Step 2: Synthesis of this compound [1][7]

-

Reactants: Methyl 5-methylpyrazine-2-carboxylate is reacted with hydrazine hydrate (3 M, 80% or 100%).[1][7]

-

Reaction Conditions: The mixture is refluxed for 4 to 8 hours.[1][7]

-

Work-up: The product is concentrated under reduced pressure, cooled, and the resulting solid is washed with cold water and recrystallized from ethanol or a chloroform-petroleum ether mixture.[1][7]

Step 3: Synthesis of this compound Derivatives (Hydrazones) [1][7]

-

Reactants: A solution of this compound (0.05 M) in ethanol is reacted with a solution of various substituted aromatic aldehydes (0.05 M) in ethanol.

-

Reaction Conditions: The mixture is refluxed for 4 hours.

-

Work-up: After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for several biological activities, with notable results in anti-tubercular and urease inhibition studies.

Anti-tubercular Activity

A series of this compound derivatives (PM series) were synthesized and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis (H37Rv).[7][8]

Table 1: Anti-tubercular Activity of this compound Derivatives (PM Series) [7]

| Compound | R-group (Substituent on Phenyl Ring) | MIC (µg/mL) | -log MIC |

| PM 5 | 2-Hydroxy | 50 | 1.154 |

| PM 6 | 4-Hydroxy | 25 | 1.251 |

| PM 7 | 2-Chloro | 50 | 1.154 |

| PM 11 | 4-Methoxy | 50 | 1.154 |

| PM 12 | 3,4-Dimethoxy | 50 | 1.154 |

| PM 13 | 3,4,5-Trimethoxy | 25 | 1.251 |

| PM 14 | 4-Dimethylamino | 10 | 1.011 |

| Pyrazinamide | Standard | 12.5 | - |

| Isoniazid | Standard | 0.2 | - |

MIC: Minimum Inhibitory Concentration

Among the tested compounds, PM 14, with a 4-dimethylamino substitution, demonstrated the most promising activity.[7] An acute toxicity study on compound PM 14 in albino rats determined an LD50 cut-off at 2500 mg/kg body weight.[7][8]

Urease Inhibition Activity

The parent carbohydrazide and its hydrazone derivatives were screened for their ability to inhibit urease.[1]

Table 2: Urease Inhibition Activity of this compound and its Derivatives [1]

| Compound | % Inhibition | IC₅₀ (µM) |

| This compound (2) | 85.6 ± 1.8 | 39.4 ± 1.2 |

| Hydrazone Derivative (3a) | 10.5 ± 0.9 | > 100 |

| Hydrazone Derivative (3b) | 15.6 ± 1.2 | > 100 |

| Hydrazone Derivative (3c) | 12.8 ± 0.5 | > 100 |

| Hydrazone Derivative (3d) | 18.2 ± 0.3 | > 100 |

| Hydrazone Derivative (3e) | 20.3 ± 0.8 | > 100 |

| Hydrazone Derivative (3f) | 13.7 ± 0.6 | > 100 |

| Hydrazone Derivative (3g) | 16.9 ± 0.4 | > 100 |

| Hydrazone Derivative (3h) | 19.5 ± 0.9 | > 100 |

| Thiourea (Standard) | 96.9 ± 1.6 | 21.8 ± 1.6 |

Interestingly, the parent this compound was found to be more active than its synthesized hydrazone derivatives in urease inhibition, although it was also noted to be toxic at high concentrations.[1]

Antioxidant and Antimicrobial Activities

The synthesized compounds were also evaluated for their antioxidant and antimicrobial properties.[1][6] While the parent hydrazide showed some antioxidant activity, the hydrazone derivatives were largely non-significant.[1] The antimicrobial activity of the derivatives was found to be more potent against Gram-positive bacteria compared to Gram-negative bacteria.[9]

Experimental Design for Biological Assays

A general workflow for the biological evaluation of the synthesized compounds is outlined below.

Caption: General experimental workflow for the biological evaluation of this compound derivatives.

Anti-tubercular Activity Assay Protocol[7]

-

Method: Middlebrook 7H-9 broth method.

-

Organism: Mycobacterium tuberculosis H37Rv strain.

-

Procedure: A series of dilutions of the test compounds are prepared in the broth medium. The medium is then inoculated with the bacterial strain.

-

Incubation: The cultures are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.

Urease Inhibition Assay Protocol[1]

-

Method: A reported spectrophotometric method is used.

-

Standard: Thiourea is used as the standard inhibitor.

-

Procedure: The assay mixture typically contains the enzyme (urease), a substrate (urea), and the test compound. The activity is measured by detecting the product of the enzymatic reaction.

-

Analysis: The percentage of inhibition is calculated, and for compounds showing greater than 50% inhibition, the IC₅₀ value is determined.

Conclusion

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly hydrazones, with a range of biological activities. The research highlights its potential as a scaffold for developing new anti-tubercular agents, with some derivatives showing remarkable activity against M. tuberculosis. While the parent compound exhibits urease inhibition, its derivatives have so far shown limited activity in this regard. Future research could focus on optimizing the hydrazone structures to enhance their biological activities and exploring other potential therapeutic applications of this versatile chemical entity. Further in-vivo studies are warranted for the most promising compounds to evaluate their efficacy and safety profiles.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - Europub [europub.co.uk]

- 4. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016) | Mushtaq Ahmad | 6 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of this compound derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. jyoungpharm.org [jyoungpharm.org]

5-Methylpyrazine-2-carbohydrazide: A Technical Guide to Safety, Handling, and Material Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material safety data for 5-Methylpyrazine-2-carbohydrazide. The information herein is compiled and extrapolated from available data on the compound and structurally similar molecules to ensure a high degree of safety and awareness for laboratory and research professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential anti-tubercular agents.[1][2] A summary of its known physical and chemical properties is provided below.

| Property | Value | Source |

| CAS Number | 37545-33-8 | [3][4] |

| Molecular Formula | C6H8N4O | Inferred from name |

| Molecular Weight | 152.15 g/mol | Inferred from formula |

| Melting Point | 131-132°C | [5] |

| Appearance | Creamy coloured crystals | [5] |

| Solubility | Soluble in chloroform, acetonitrile, methanol | [5] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9] |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation.[6][8] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[7][9] |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8] |

| P264 | Wash skin thoroughly after handling.[6] | |

| P270 | Do not eat, drink or smoke when using this product.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6][7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6][8] |

| P405 | Store locked up.[6][8] | |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[6][8] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9] In case of dust generation, a dust respirator is recommended.

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Hygiene: Avoid all personal contact.[9][10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[10] Contaminated work clothes should be laundered separately.[10]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area.[10]

-

Containers: Keep containers tightly sealed to prevent contamination and moisture absorption.[6][8] Store in original containers.[10]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[10]

Emergency Procedures

First Aid Measures:

| Exposure | Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[6][7] If skin irritation occurs, get medical advice/attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If you feel unwell, call a POISON CENTER or doctor/physician. |

| Ingestion | Rinse mouth.[6] Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6]

-

Specific Hazards: Combustion may produce irritating fumes, including carbon oxides and nitrogen oxides.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[6]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal.[9] Avoid generating dust.[9] Clean the affected area thoroughly.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[5][11]

-

Esterification: 5-Methylpyrazine-2-carboxylic acid is converted to its methyl ester by reacting it with methanol in the presence of a catalytic amount of sulfuric acid.[5]

-

Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound.[5] The product is typically recrystallized from a solvent mixture like chloroform and petroleum ether.[5]

A detailed experimental protocol based on published literature is as follows:

-

Materials: 5-methylpyrazine-2-carboxylic acid methyl ester (1 eq.), 80% hydrazine hydrate (2 eq.), Methanol.

-

Procedure:

-

Dissolve the 5-methylpyrazine-2-carboxylic acid methyl ester in methanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for approximately 4 hours.[5]

-

Distill off the methanol using a rotary evaporator.

-

Recrystallize the resulting solid from a chloroform/petroleum ether mixture to obtain creamy colored crystals of this compound.[5]

-

Visualizations

Logical Workflow for Safe Handling of Chemical Compounds

Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.

Synthesis Pathway of this compound

Caption: The two-step synthesis pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 37545-33-8 [chemicalbook.com]

- 4. 37545-33-8|this compound|BLD Pharm [bldpharm.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - Europub [europub.co.uk]

Solubility profile of 5-Methylpyrazine-2-carbohydrazide in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyrazine-2-carbohydrazide (5-MPCH), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its solubility in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for its synthesis.

Introduction

This compound is a derivative of pyrazine, a class of compounds known for a wide range of biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of 5-MPCH is therefore essential for its advancement as a potential drug candidate.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of solvents at various temperatures is not extensively reported in publicly available literature. However, several studies describing the synthesis and biological evaluation of 5-MPCH and its derivatives provide qualitative solubility information. This information is summarized in the table below.

| Solvent | Solubility | Source Citation(s) |

| Chloroform | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Methanol | Soluble | [1][2] |

| Acetone | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

Note: The term "soluble" is as reported in the cited literature and lacks specific quantitative values. For drug development purposes, it is imperative to determine the quantitative equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.[3]

3.1. Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

3.2. Materials:

-

This compound (solid, pure form)

-

Selected solvent of interest (e.g., water, phosphate buffer, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

-

Volumetric flasks and pipettes

3.3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solid does not change over a longer period.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant should be clarified. This is typically achieved by centrifugation of the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

3.4. Data Reporting:

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was conducted.

Visualized Workflows

4.1. Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid. This workflow is depicted in the diagram below.[1]

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of a compound.

References

The Chemical Versatility of the Carbohydrazide Group: A Technical Guide for Researchers

The carbohydrazide functional group, a derivative of hydrazine, is a cornerstone in various chemical applications, ranging from industrial processes to the intricate world of drug discovery.[1] Its unique reactivity, stemming from the presence of two nucleophilic nitrogen atoms, makes it a versatile building block in organic synthesis. This technical guide delves into the core chemical reactivity of the carbohydrazide group, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing its full potential.

Core Reactivity and Chemical Properties

Carbohydrazide, with the chemical formula OC(N₂H₃)₂, is a white, water-soluble solid that exhibits dibasic and highly reactive properties.[2] It is recognized for its strong reducing capabilities and serves as a safer alternative to the more hazardous hydrazine.[1][3] The hydrogen atoms attached to the nitrogen are readily substituted, allowing for a wide array of chemical transformations.

Reaction with Aldehydes and Ketones: Hydrazone Formation

A cornerstone of carbohydrazide reactivity is its condensation reaction with aldehydes and ketones to form stable hydrazones.[4][5] This reaction is fundamental in the synthesis of a vast number of derivatives with significant biological activity.[6][7] The nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon, followed by dehydration, to yield the corresponding carbohydrazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of carbohydrazide.

Table 1: Physical and Chemical Properties of Carbohydrazide

| Property | Value | Reference(s) |

| Chemical Formula | CH₆N₄O | |

| Molar Mass | 90.09 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 153-154 °C (decomposes) | [1] |

| Solubility | Very soluble in water; soluble in alcohol; insoluble in ether and benzene | [1] |

| pH (12% aqueous solution) | 8.45 ± 1.25 | [2] |

| Purity | ≥98.0% | |

| Free Hydrazine | ≤250.0 mg/L |

Table 2: Oxygen Scavenging Performance of Carbohydrazide

| Parameter | Value | Reference(s) |

| Stoichiometry | 0.5 mol of carbohydrazide per 1 mol of O₂ | |

| Optimal Temperature Range | 87.8 - 176.7 °C | [2] |

| Reaction Products | N₂, H₂O, CO₂ | [8] |

| Decomposition Temperature | > 200°C (to NH₃, N₂, H₂, CO₂) | |

| Activation Energy | 111 kJ mol⁻¹ | [1] |

Table 3: Synthesis of Pyrazine Carbohydrazide Derivatives - Reaction Yields

| Compound | Yield | Reference(s) |

| N'-(2-hydroxybenzylidene) pyrazine-2-carbohydrazide (Hmbpcz) | 69% | [9] |

| N'-(2-hydroxy-4-methoxybenzylidene) pyrazine-2-carbohydrazide (Hbpcz) | 77% | [9] |

| Pyrazine carbohydrazide | 81% | [9] |

Key Experimental Protocols

Protocol 1: Synthesis of Hydrazones from Carbohydrazide

This protocol details the general procedure for the condensation reaction between a carbohydrazide derivative and a carbonyl compound to form a hydrazone.

Materials:

-

Carbohydrazide derivative (e.g., Pyrazine-2-carbohydrazide)

-

Aldehyde or ketone (e.g., 2-hydroxy-4-methoxybenzaldehyde)

-

Absolute Ethanol

-

Reflux apparatus

-

Stirring plate and magnetic stirrer

Procedure:

-

Dissolve 10 mmol of the carbohydrazide derivative in 40 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]

-

To the stirred solution, add 10 mmol of the corresponding aldehyde or ketone.[9]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.[9]

-

After reflux, reduce the volume of the solution by rotary evaporation.

-

Allow the concentrated solution to cool to room temperature for slow evaporation, leading to the formation of crystalline product.[9]

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]

Protocol 2: Industrial Synthesis of Carbohydrazide

This protocol describes a common industrial method for synthesizing carbohydrazide from a dialkyl carbonate and hydrazine hydrate.[10][11]

Step 1: Synthesis of Methyl Hydrazinocarboxylate

-

React dimethyl carbonate with hydrazine hydrate. The nucleophilic hydrazine attacks the electron-deficient carbon of the carbonate, displacing a methoxy group.[11]

-

Use vacuum distillation to remove the methanol and water byproducts to drive the reaction to completion.[11]

-

The resulting methyl hydrazinocarboxylate should have a purity of approximately 94.5% and a melting point of 73 °C.[10][11]

Step 2: Conversion to Carbohydrazide

-

Add 1.1 mol of hydrazine hydrate to the methyl hydrazinocarboxylate at 70 °C.[10][11]

-

Monitor the reaction progress by sampling the steam phase; a constant hydrazine concentration indicates the reaction is complete.[10][11]

-

Cool the reaction mixture to 0 °C to crystallize the carbohydrazide product.[10][11]

-

Filter the crystalline product using a Büchner funnel.[10][11]

-

For purification, wash the carbohydrazide with ethanol and dry it in a vacuum oven at 80 °C for 1 hour.[10][11]

Visualizing Chemical Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reactions and workflows involving the carbohydrazide group.

Caption: General reaction scheme for hydrazone formation.

Caption: Experimental workflow for hydrazone synthesis.

Caption: Inhibition of FAAH by a carbohydrazide derivative.

Applications in Drug Development and Beyond

The versatile reactivity of the carbohydrazide group has established it as a significant pharmacophore in medicinal chemistry.[12][13] Carbohydrazide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][12]

-

Enzyme Inhibition: Certain heterocyclic carbohydrazide derivatives have been identified as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and neuroinflammation.[14]

-

Antimicrobial Agents: The condensation products of carbohydrazides with various aldehydes and ketones have shown promising activity against Gram-positive bacteria and fungi like Candida albicans.[6]

-

Anticancer Activity: Salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of lung cancer cells.[13]

-

Bioconjugation: The reaction between hydrazides and aldehydes is utilized in bioconjugation techniques to link drugs to antibodies or to immobilize glycoproteins.[15]

Beyond pharmaceuticals, carbohydrazide is extensively used in various industrial applications:

-

Oxygen Scavenger: It is a highly effective oxygen scavenger in boiler water treatment, preventing corrosion by reacting with dissolved oxygen to form harmless, volatile products.[3][8][16] This application is crucial for maintaining the integrity and efficiency of industrial boilers.[10]

-

Polymer Chemistry: It serves as a curing agent for epoxy resins and as a crosslinking agent for elastic fibers.[15][17][18]

-

Propellants and Explosives: Due to the large amount of heat generated upon combustion, carbohydrazide is used as a component in rocket fuels and explosives.[1][17]

-

Organic Synthesis Intermediate: It is a versatile intermediate in the manufacturing of dyes, herbicides, and plant growth regulators.[2]

References

- 1. atamankimya.com [atamankimya.com]

- 2. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]

- 3. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]

- 4. Hydrazone - Wikipedia [en.wikipedia.org]

- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicaljournal.org [chemicaljournal.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 13. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. oxidationtech.com [oxidationtech.com]

- 17. Carbohydrazide| CAS 497-18-7 Raw Material [jnforeverchem.com]